Methyl 2-(dimethylamino)-3-methoxybenzoate
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Overview
Description
Methyl 2-(dimethylamino)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-3-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 2-(dimethylamino)-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of methyl chloroformate as the esterifying agent. In this case, 2-(dimethylamino)-3-methoxybenzoic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is isolated by extraction and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new esters or amides.
Scientific Research Applications
Methyl 2-(dimethylamino)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)-3-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 2-(dimethylamino)-3-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-(dimethylamino)benzoate: Lacks the methoxy group, which can affect its reactivity and solubility.
Methyl 3-methoxybenzoate: Lacks the dimethylamino group, which can influence its biological activity.
Methyl 2-(dimethylamino)-4-methoxybenzoate: The position of the methoxy group can lead to different chemical and biological properties.
The uniqueness of this compound lies in the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-3-methoxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10-8(11(13)15-4)6-5-7-9(10)14-3/h5-7H,1-4H3 |
InChI Key |
WBSLUYHNGLPQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1OC)C(=O)OC |
Origin of Product |
United States |
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